Cas no 875005-43-9 (N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine)
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine Chemical and Physical Properties
Names and Identifiers
-
- HY-141839
- MS-27035
- STK281385
- AKOS000725897
- N-(4-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzyl)-2-morpholinoethan-1-amine
- GLP-1R modulator C16
- CS-0254865
- N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine
- N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine
- N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine
- CCG-280909
- AN-465/42897360
- 875005-43-9
- DA-73758
-
- Inchi: 1S/C21H26ClFN2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3
- InChI Key: PQAPAXXUERVALT-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1COC1C=CC(=CC=1OC)CNCCN1CCOCC1)F
Computed Properties
- Exact Mass: 408.1615986g/mol
- Monoisotopic Mass: 408.1615986g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 43Ų
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1516940-1mg |
N-(4-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzyl)-2-morpholinoethan-1-amine |
875005-43-9 | 98% | 1mg |
$138.0 | 2025-04-16 | |
| Ambeed | A1516940-5mg |
N-(4-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzyl)-2-morpholinoethan-1-amine |
875005-43-9 | 98% | 5mg |
$462.0 | 2025-04-16 | |
| Ambeed | A1516940-10mg |
N-(4-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzyl)-2-morpholinoethan-1-amine |
875005-43-9 | 98% | 10mg |
$739.0 | 2025-04-16 | |
| Ambeed | A1516940-25mg |
N-(4-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzyl)-2-morpholinoethan-1-amine |
875005-43-9 | 98% | 25mg |
$1462.0 | 2025-04-16 | |
| 1PlusChem | 1P02981O-5mg |
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine |
875005-43-9 | 99% | 5mg |
$369.00 | 2024-04-20 | |
| 1PlusChem | 1P02981O-10mg |
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine |
875005-43-9 | 99% | 10mg |
$586.00 | 2024-04-20 | |
| 1PlusChem | 1P02981O-25mg |
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine |
875005-43-9 | 99% | 25mg |
$1124.00 | 2024-04-20 | |
| 1PlusChem | 1P02981O-50mg |
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine |
875005-43-9 | 99% | 50mg |
$1696.00 | 2024-04-20 | |
| 1PlusChem | 1P02981O-100mg |
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine |
875005-43-9 | 99% | 100mg |
$2612.00 | 2024-04-20 | |
| MedChemExpress | HY-141839-10mM*1 mL in DMSO |
GLP-1R modulator C16 |
875005-43-9 | 99.60% | 10mM*1 mL in DMSO |
¥2699 | 2025-04-15 |
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine Suppliers
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine
Comprehensive Overview of N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine (CAS No. 875005-43-9)
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine (CAS No. 875005-43-9) is a specialized organic compound with a complex molecular structure. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features, including a morpholine ring and a fluorobenzyl moiety. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting specific enzymatic pathways. The presence of both chloro and fluoro substituents enhances its binding affinity, making it a promising candidate for further study.
In recent years, the scientific community has shown growing interest in compounds like N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine due to their potential role in addressing unmet medical needs. For instance, its structural similarity to known kinase inhibitors has led to investigations into its efficacy in modulating cellular signaling pathways. The morpholinyl group, in particular, is a common pharmacophore in many FDA-approved drugs, which further underscores the compound's relevance in modern therapeutics.
The synthesis of CAS No. 875005-43-9 involves multi-step organic reactions, including etherification and amine coupling. These processes require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the compound. Researchers are also leveraging computational tools like molecular docking to predict its interactions with biological targets, a topic frequently searched in academic and industrial databases.
From an industrial perspective, N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure to reduce hazardous waste, chemists are exploring eco-friendly alternatives for its production. This aligns with broader trends in the chemical industry, where terms like green solvents and catalytic efficiency dominate search queries.
Another area of interest is the compound's potential in personalized medicine. As precision medicine gains traction, molecules with selective activity profiles, such as CAS No. 875005-43-9, are being evaluated for patient-specific therapies. This has led to collaborations between academia and biotech firms, with many studies focusing on its ADME properties (absorption, distribution, metabolism, and excretion).
In summary, N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine represents a fascinating intersection of chemistry and biology. Its structural complexity and functional versatility make it a valuable subject for ongoing research, particularly in drug development and sustainable synthesis. As scientific inquiries continue to evolve, this compound is likely to remain a focal point in discussions about innovative therapeutics and environmentally conscious chemistry.
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